molecular formula C16H11Cl2NO3 B2866149 (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one CAS No. 339023-47-1

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2866149
CAS No.: 339023-47-1
M. Wt: 336.17
InChI Key: ZPWRKBXYYSMKLX-NVNXTCNLSA-N
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Description

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring, a dichlorobenzyl group, and an oxyamino methylene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone. The dichlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxyamino methylene linkage through a condensation reaction with an appropriate amine and aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
  • 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid

Uniqueness

(3Z)-3-({[(2,6-dichlorophenyl)methoxy]amino}methylidene)-1,3-dihydro-2-benzofuran-1-one is unique due to its specific structural features, such as the benzofuran ring and the oxyamino methylene linkage. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

3-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-13-6-3-7-14(18)12(13)9-21-19-8-15-10-4-1-2-5-11(10)16(20)22-15/h1-8,20H,9H2/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXAYKMKNFMMBB-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(OC(=C2C=C1)O)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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